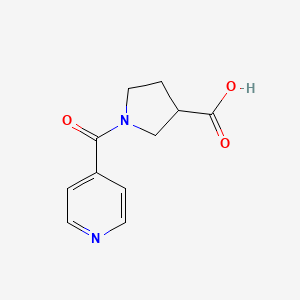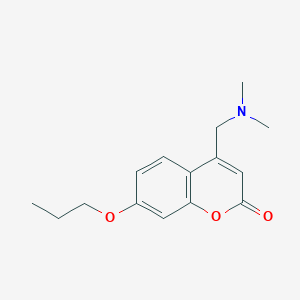
4-((二甲氨基)甲基)-7-丙氧基-2H-色满-2-酮
描述
4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one, also known as DPC-7, is a novel small molecule that has recently been identified as having potential therapeutic applications. DPC-7 is a member of the chromen-2-one family of compounds, which are a group of naturally occurring and synthetic compounds with a wide range of biological activities. DPC-7 has been studied for its potential to be used as an anti-inflammatory, anti-cancer, and anti-fungal agent, as well as its ability to modulate the activity of various enzymes.
科学研究应用
疏水性和动力学检测
- 一项研究调查了色满-2-酮衍生物在二元水-甲醇和水-丙酮混合物中的碱催化水解,突出了溶剂对其反应性和水解动力学的影响。这项研究对于了解类似化合物在不同溶剂中的化学行为至关重要 (Abu-Gharib et al., 2015).
癌症研究中诱导细胞凋亡
- 另一项研究发现 2-氨基-3-氰基-7-(二甲氨基)-4H-色满作为多种人细胞系中的有效凋亡诱导剂,表明它们作为抗癌剂的潜力。这强调了此类化合物在医学研究中的作用,特别是在开发癌症治疗方法方面 (Kemnitzer et al., 2004).
新型合成方法
- 关于新型单和双氨基-5H-色满衍生物的简便无溶剂合成研究展示了合成色满-2-酮衍生物的创新方法。此类方法在简单性、温和的反应条件和环境友好性方面具有优势,这对于化学制造和药物应用非常有价值 (Kibou et al., 2016).
抗菌和抗肿瘤剂
- 2H-吡喃并[3,2-c]香豆素衍生物的合成和表征揭示了它们的光致变色和氧化还原性质。这项工作扩展了对色满-2-酮衍生物功能应用的理解,包括它们潜在的抗菌和抗肿瘤能力 (Huang et al., 2007).
缺氧细胞的荧光探针
- 基于 4H-色满-4-酮衍生物开发荧光探针以选择性检测肿瘤细胞中的缺氧,证明了该化合物在生物医学研究中的实用性,特别是在了解和治疗癌症方面 (Feng et al., 2016).
属性
IUPAC Name |
4-[(dimethylamino)methyl]-7-propoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-7-18-12-5-6-13-11(10-16(2)3)8-15(17)19-14(13)9-12/h5-6,8-9H,4,7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYOKVSLXHCJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=CC(=O)O2)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1489436.png)
![[4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1489437.png)

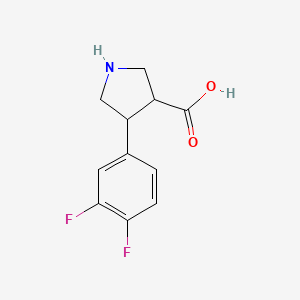
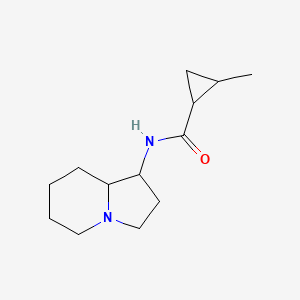

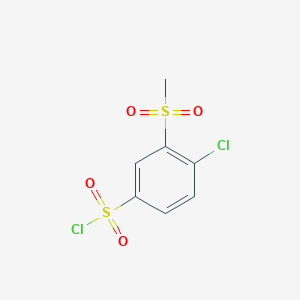

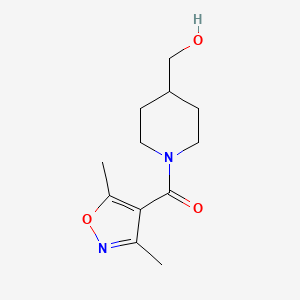
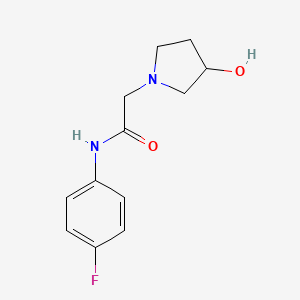
![1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1489454.png)

